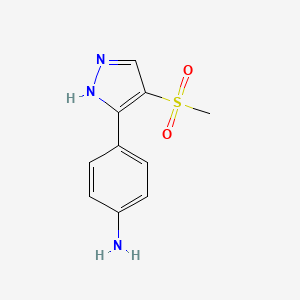

4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline

説明

4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is a heterocyclic compound featuring an aniline moiety linked to a pyrazole ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Synthesis:

The compound is typically synthesized via multi-step reactions involving:

- Oxidation of methylthio intermediates: For example, methylthio-substituted precursors are oxidized using hydrogen peroxide (H₂O₂) in phenol under controlled conditions to yield the methylsulfonyl group .

- Chromatographic purification: Silica gel column chromatography with eluents like ethyl acetate/hexane or methanol/dichloromethane is employed for isolation .

特性

分子式 |

C10H11N3O2S |

|---|---|

分子量 |

237.28 g/mol |

IUPAC名 |

4-(4-methylsulfonyl-1H-pyrazol-5-yl)aniline |

InChI |

InChI=1S/C10H11N3O2S/c1-16(14,15)9-6-12-13-10(9)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3,(H,12,13) |

InChIキー |

RTEZBGPPZHZVCA-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Aniline: The final step involves coupling the methylsulfonyl-substituted pyrazole with aniline through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

反応の種類

4-(4-(メチルスルホニル)-1H-ピラゾール-3-イル)アニリンは、以下を含むさまざまな化学反応を受けることができます。

酸化: メチルスルホニル基は、スルホン誘導体に変換されます。

還元: ニトロ基(存在する場合)は、アミンに還元することができます。

置換: アニリン部位は、求電子置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムまたは触媒的水素化などの還元剤を使用することができます。

置換: 求電子置換反応は、臭素または硝酸などの試薬を用いて実施することができます。

主な生成物

酸化: スルホン誘導体。

還元: アミン。

置換: ハロゲン化またはニトロ化誘導体。

科学的研究の応用

4-(4-(メチルスルホニル)-1H-ピラゾール-3-イル)アニリンは、科学研究においていくつかの応用があります。

医薬品化学: COX-2酵素に対する選択性を有する潜在的な抗炎症剤の合成におけるビルディングブロックとして使用されます。

生物学的研究: この化合物とその誘導体は、抗炎症作用や神経保護作用などの生物活性について研究されています。

材料科学: 特定の電子特性または光学特性を有する新素材の開発に使用することができます。

作用機序

4-(4-(メチルスルホニル)-1H-ピラゾール-3-イル)アニリンの作用機序は、特定の分子標的との相互作用を含みます。 たとえば、医薬品化学では、COX-2酵素を阻害し、プロ炎症性プロスタグランジンの生成を抑制する可能性があります . 具体的な経路と分子相互作用は、化合物の特定の用途と誘導体によって異なります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrazole-Aniline Derivatives with Sulfonyl Groups

Key Observations :

- Synthesis Efficiency : Bulky substituents (e.g., indole, benzimidazole) reduce yields (e.g., 4c: 16% vs. 4a: 39%) due to steric hindrance during coupling reactions .

- Electronic Effects : The methylsulfonyl group’s electron-withdrawing nature stabilizes intermediates, but competing side reactions (e.g., over-oxidation) may occur during synthesis .

Table 2: Pharmacological Profiles of Sulfonyl-Containing Analogues

Key Observations :

- Potency : The isoxazole derivative (Compound 20) exhibits superior TrkA inhibition (IC₅₀ = 0.092 μM) compared to pyrazole-aniline analogues, likely due to enhanced binding interactions from the isoxazole ring .

- Substituent Impact : Bulky groups (e.g., tert-butyl) improve activity by occupying hydrophobic pockets in target proteins .

Physicochemical and Stability Properties

Table 3: Molecular and Stability Data

生物活性

4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is an organic compound that exhibits significant biological activity, particularly in medicinal chemistry. Its structure features a pyrazole ring substituted with a methylsulfonyl group and an aniline moiety, which allows for diverse chemical reactivity and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

The primary mechanism of action for 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets, particularly the cyclooxygenase-2 (COX-2) enzyme. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, which are key mediators in inflammatory processes. This suggests its potential application as an anti-inflammatory agent .

Anti-inflammatory Effects

Research indicates that 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline has notable anti-inflammatory properties. Inhibition of COX-2 leads to decreased inflammation and associated pain, making it a candidate for the development of new anti-inflammatory drugs .

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound. Its ability to modulate inflammatory pathways may contribute to neuroprotection in various neurological disorders .

Antitumor Activity

Emerging evidence suggests that pyrazole derivatives, including 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline, exhibit antitumor activity by targeting various pathways involved in cancer progression. For example, some studies have highlighted the ability of pyrazole derivatives to inhibit kinases such as BRAF and EGFR, which are crucial in tumor growth .

Case Studies and Experimental Data

Several studies have investigated the biological activity of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline and its derivatives:

Synthesis and Applications

The synthesis of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline involves several key steps that can be optimized for higher yields. This compound serves as a building block for synthesizing more complex anti-inflammatory agents and other pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。